多替平-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

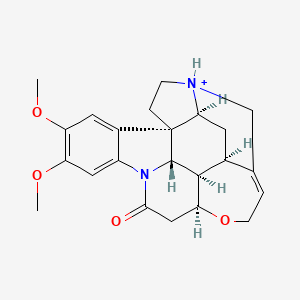

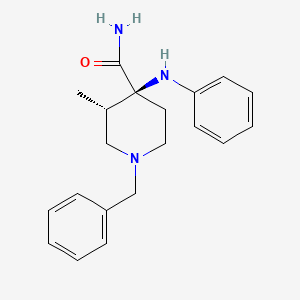

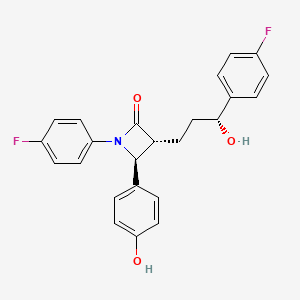

Dothiepin-d3 is the deuterium labeled version of Dothiepin . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants . This isotopic deuteration can lead to better bioavailability and overall effectiveness .Molecular Structure Analysis

The molecular formula of Dothiepin-d3 is C19H18D3NS . The molecular weight is 298.46 .Chemical Reactions Analysis

The oxidation reaction of the drug with alkaline potassium permanganate has been studied . The reaction of Dothiepin hydrochloride with 4-chloro-7-nitrobenzofurazan (NBD-Cl) in the presence of 0.1 mol L −1 sodium bicarbonate has also been investigated .Physical And Chemical Properties Analysis

Dothiepin-d3 is a pale yellow semi-solid . It is slightly soluble in Chloroform, DMSO, and Methanol .科学研究应用

Neurology Research

Dothiepin-d3 is utilized in neurology research as a reference standard for the parent compound, Dothiepin, which is an antidepressant medication . Its deuterium-labeled form allows for precise tracking in pharmacokinetic and metabolic studies, aiding in understanding the drug’s behavior within the nervous system.

Cardiology

In cardiology, Dothiepin has been employed in the management of prolonged vasovagal syncope . Dothiepin-d3, by extension, can be used in research to explore its effects on cardiac function and its potential to prevent recurrent asystolic pauses, which are significant in the study of syncope and related disorders.

Pharmacodynamics

Dothiepin-d3 serves as a tool in pharmacodynamics to investigate the effects and mechanisms of Dothiepin’s action. Researchers can use it to study the interaction with neurotransmitters and receptors, providing insights into the development of new therapeutic interventions for depression and anxiety disorders.

Pharmacokinetics

The stable isotope labeling of Dothiepin-d3 makes it invaluable in pharmacokinetic studies. It allows for the detailed analysis of the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles . This is crucial for optimizing dosing regimens and minimizing potential side effects.

Analytical Chemistry

In analytical chemistry, Dothiepin-d3 is used to create calibration curves for quantitative assays . It helps in the accurate measurement of Dothiepin in biological samples, ensuring the reliability of the analytical methods employed in clinical and research settings.

Drug Development

Dothiepin-d3’s role in drug development is significant. It aids in the identification of metabolites and helps in elucidating metabolic pathways. This information is essential for predicting drug interactions and enhancing the safety profile of new antidepressant candidates.

作用机制

Target of Action

Dothiepin-d3, also known as Dosulepin-d3, is a tricyclic antidepressant . Its primary targets are the norepinephrine and serotonin neurotransmitters . These neurotransmitters play crucial roles in mood regulation, with imbalances often associated with depressive disorders .

Mode of Action

Dothiepin-d3 acts by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .

Biochemical Pathways

The action of Dothiepin-d3 primarily affects the noradrenergic and serotonergic pathways . By inhibiting the reuptake of norepinephrine and serotonin, Dothiepin-d3 prolongs their action and enhances their effects . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .

Pharmacokinetics

Studies on related tricyclic antidepressants suggest that they are well absorbed from the gastrointestinal tract and undergo extensive metabolism . The metabolites formed by N-dealkylation contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to improve bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of Dothiepin-d3’s action involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission and improved mood, which is beneficial in the treatment of depressive disorders .

Action Environment

The action, efficacy, and stability of Dothiepin-d3 can be influenced by various environmental factors. It is known that factors such as diet, lifestyle, and overall health can influence the metabolism and effectiveness of many drugs . Therefore, these factors could potentially influence the action of Dothiepin-d3 as well.

安全和危害

未来方向

属性

IUPAC Name |

(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-TVUQWVDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dothiepin-d3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)